Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a cyclohexylsulfonyl group, and an azetidinyl moiety.
Mechanism of Action
Target of Action
Benzofuran compounds are known to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to interact with numerous biochemical pathways, leading to a variety of downstream effects .
Result of Action
Benzofuran derivatives have been shown to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of certain benzofuran derivatives has been shown to be influenced by factors such as temperature and the presence of UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves constructing the benzofuran ring through various cyclization methods. One common approach is the free radical cyclization cascade, which is effective for creating polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yields and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing advanced catalytic processes and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Benzofuran derivatives: Share the benzofuran core but differ in substituent groups.
Uniqueness
Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is unique due to its combination of a benzofuran ring, cyclohexylsulfonyl group, and azetidinyl moiety.
Properties
IUPAC Name |
1-benzofuran-2-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c20-18(17-10-13-6-4-5-9-16(13)23-17)19-11-15(12-19)24(21,22)14-7-2-1-3-8-14/h4-6,9-10,14-15H,1-3,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKKZRJZIHSNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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